2-nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone typically involves the reaction of 2-nitrobenzaldehyde with N-(3-chlorophenyl)thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The general reaction scheme is as follows:
- Dissolve 2-nitrobenzaldehyde and N-(3-chlorophenyl)thiosemicarbazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash it with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
These include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and chloro positions.
Condensation: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Reduction: 2-aminobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Schiff bases and other condensation products.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone involves its interaction with molecular targets such as enzymes and receptors. For example, as an enzyme inhibitor, it binds to the active site of cysteine proteases, thereby inhibiting their proteolytic activity . The compound’s nitro and thiosemicarbazone groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
2-nitrobenzaldehyde N-(3-chlorophenyl)thiosemicarbazone can be compared with other thiosemicarbazone derivatives:
2-furaldehyde N-(3-chlorophenyl)thiosemicarbazone: Similar structure but with a furan ring instead of a benzene ring.
Benzaldehyde N-(3-chlorophenyl)thiosemicarbazone: Lacks the nitro group, which affects its reactivity and biological activity.
4-chloro-3-nitrobenzaldehyde N-(4-fluorophenyl)thiosemicarbazone: Contains additional substituents that may enhance or alter its biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
764653-48-7 |
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Molecular Formula |
C14H11ClN4O2S |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[(E)-(2-nitrophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H11ClN4O2S/c15-11-5-3-6-12(8-11)17-14(22)18-16-9-10-4-1-2-7-13(10)19(20)21/h1-9H,(H2,17,18,22)/b16-9+ |
InChI Key |
PBCDDQUKROZIRP-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=S)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=S)NC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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